SR-4835

描述

SR-4835 是一种高度选择性的双重抑制剂,靶向细胞周期蛋白依赖性激酶 12 和细胞周期蛋白依赖性激酶 13。这些激酶参与调节转录和维持基因组稳定性。 This compound 在治疗多种癌症方面表现出前景,包括三阴性乳腺癌和黑色素瘤,通过促进细胞周期蛋白 K 的降解来实现 .

准备方法

SR-4835 的合成涉及多个步骤,包括形成苯并咪唑侧链,这对于其活性至关重要。 该化合物通常以粉末形式提供,纯度至少为 98% . 工业生产方法侧重于确保高纯度和稳定性,并指定存储条件以维持其功效 .

化学反应分析

SR-4835 经历几种类型的化学反应,主要涉及它与细胞周期蛋白依赖性激酶 12 和细胞周期蛋白依赖性激酶 13 的相互作用。 它充当分子胶水,通过蛋白酶体促进细胞周期蛋白 K 的降解 . 苯并咪唑侧链在其活性中起着至关重要的作用,与激酶铰链区形成独特的氢键网络 .

科学研究应用

Cancer Therapy

SR-4835 has demonstrated significant efficacy in various cancer models:

- Triple-Negative Breast Cancer (TNBC) : In preclinical studies, this compound was effective in reducing tumor growth in mouse models of TNBC. It synergizes with DNA-damaging agents like cisplatin and PARP inhibitors, enhancing therapeutic outcomes by promoting DNA damage accumulation and impeding repair mechanisms .

- Melanoma : The compound has shown promise in BRAF-mutated melanoma cell lines, where it resulted in increased DNA damage and decreased cell proliferation. The downregulation of DNA damage response genes such as BRCA1 and RAD51 was observed following treatment with this compound .

Mechanistic Studies

Research utilizing this compound has provided insights into the mechanistic roles of CDK12 in cellular processes:

- Transcription Regulation : Studies indicate that inhibition of CDK12 leads to decreased expression of genes involved in DNA repair and cell cycle progression. This highlights the compound's potential as a tool for dissecting transcriptional control mechanisms in cancer cells .

- DNA Damage Response : The ability of this compound to induce DNA damage through inhibition of CDK12 suggests its utility in studying DNA repair pathways and developing combination therapies that exploit these vulnerabilities in cancer cells .

Comparative Efficacy

The following table summarizes key findings related to the efficacy of this compound compared to other CDK inhibitors:

| Compound | Target Kinases | Selectivity | Efficacy in Cancer Models | Mechanism |

|---|---|---|---|---|

| This compound | CDK12, CDK13 | High | Effective in TNBC and melanoma | Molecular glue promoting degradation of cyclin K |

| Dinaciclib | CDK1, CDK2, CDK5, CDK9, CDK12 | Moderate | Broad efficacy but less selective | Non-selective kinase inhibitor |

| THZ531 | CDK12 | Low | Effective but with off-target effects | Covalent inhibitor |

Case Study 1: Triple-Negative Breast Cancer

In a patient-derived xenograft model, treatment with this compound combined with cisplatin resulted in significant tumor regression without gross toxicity. RNA sequencing revealed alterations in gene expression patterns consistent with impaired DNA repair mechanisms .

Case Study 2: Melanoma

In vitro studies using BRAF-mutated melanoma cell lines demonstrated that this compound treatment led to decreased levels of cyclin K and increased markers of DNA damage (e.g., γH2AX phosphorylation). This suggests that this compound not only inhibits cell proliferation but also enhances sensitivity to DNA-damaging agents .

作用机制

相似化合物的比较

生物活性

SR-4835 is a novel small molecule inhibitor specifically targeting cyclin-dependent kinase 12 (CDK12) and cyclin K. This compound has garnered attention due to its unique mechanism of action and potential therapeutic applications, particularly in cancer treatment. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and implications in cancer therapy.

This compound functions primarily as a molecular glue , facilitating the recruitment of the CDK12-cyclin K complex to the CUL4-RBX1-DDB1 ubiquitin ligase complex. This interaction promotes the degradation of cyclin K via the ubiquitin-proteasome system (UPS). The compound's mechanism can be summarized as follows:

- Binding to CDK12/Cyclin K : this compound selectively binds to the CDK12/cyclin K complex, inhibiting its activity.

- Promotion of Cyclin K Degradation : By recruiting this complex to the ubiquitin ligase, this compound enhances cyclin K degradation, leading to reduced levels of this protein in cells.

- Impact on DNA Damage Response (DDR) : The inhibition of CDK12 activity results in decreased expression of various DDR genes, contributing to increased DNA damage in cancer cells.

In Vitro Studies

Several studies have characterized the biological activity of this compound through in vitro experiments:

- Cytotoxicity and Dependency on Ubiquitin Ligase : Loss-of-function genetic screening indicated that the cytotoxic effects of this compound are dependent on a functional CUL4-RBX1-DDB1 ubiquitin ligase complex. Inhibition of this complex significantly reduced the cytotoxicity observed with this compound treatment .

- Effect on CDK12 Activity : Treatment with this compound led to a marked decrease in phosphorylation of RPB1 (a subunit of RNA polymerase II), indicating reduced CDK12 activity. This effect was dose-dependent, with significant reductions noted at concentrations as low as 30 nM .

Structural Insights

The crystal structure of this compound bound to the CDK12/cyclin K complex revealed critical interactions that underpin its inhibitory action:

- Binding Affinity : this compound exhibits high selectivity for CDK12 and CDK13 over other kinases, demonstrating an ATP-competitive mode of inhibition. The compound's binding affinity was confirmed through biochemical assays, with specific IC50 values highlighting its potency .

Case Studies

Recent studies have explored the efficacy of this compound in various cancer models:

- Melanoma : In BRAF-mutated melanoma cell lines, this compound treatment resulted in significant reductions in cyclin K levels and increased DNA damage markers (e.g., γH2AX phosphorylation) . These findings suggest that this compound effectively inhibits cell proliferation by disrupting essential cellular processes.

- Prostate Cancer : Preliminary studies indicate that combining this compound with WEE1 inhibitors (e.g., AZD-1775) can enhance cytotoxic effects in castration-resistant prostate cancer (CRPC) cells by inducing DNA damage and impairing repair mechanisms .

Data Summary

属性

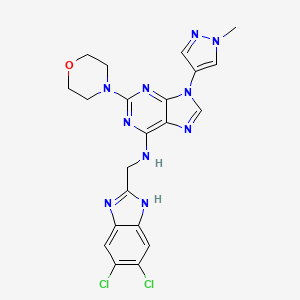

IUPAC Name |

N-[(5,6-dichloro-1H-benzimidazol-2-yl)methyl]-9-(1-methylpyrazol-4-yl)-2-morpholin-4-ylpurin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20Cl2N10O/c1-31-10-12(8-26-31)33-11-25-18-19(29-21(30-20(18)33)32-2-4-34-5-3-32)24-9-17-27-15-6-13(22)14(23)7-16(15)28-17/h6-8,10-11H,2-5,9H2,1H3,(H,27,28)(H,24,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSELUFUYNUNZKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)N2C=NC3=C(N=C(N=C32)N4CCOCC4)NCC5=NC6=CC(=C(C=C6N5)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20Cl2N10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。